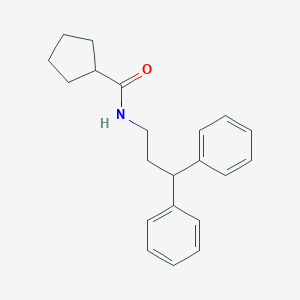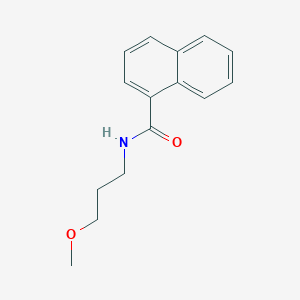![molecular formula C21H24O2 B258786 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol](/img/structure/B258786.png)
2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol, also known as DBNDO, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has a unique chemical structure that has led to its investigation for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol is not fully understood, but it is believed to involve the formation of a complex with a metal catalyst, which then participates in the desired reaction. Additionally, the unique structure of 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol allows for its use as a chiral auxiliary, which can lead to the formation of enantiomerically pure products.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol, but it has been shown to be non-toxic and non-carcinogenic. Additionally, studies have shown that 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol has low mutagenic potential, making it a potentially useful compound in drug discovery and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The unique structure of 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol allows for its use in various lab experiments, including as a chiral auxiliary and as a building block for the synthesis of other compounds. However, the synthesis of 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol can be challenging and requires specific reagents and conditions, which can limit its use in certain experiments.
Direcciones Futuras
Future research on 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol could focus on its potential use in drug discovery and development, as well as its use in various organic synthesis reactions. Additionally, the synthesis of 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol could be optimized to make it more accessible for use in lab experiments. Further studies could also explore the potential biochemical and physiological effects of 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol.
Conclusion
In conclusion, 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol is a synthetic compound that has been studied for its potential use in various scientific research applications. The synthesis of 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol involves the reaction of 1,5-cyclooctadiene with phenylmagnesium bromide, followed by a reaction with hydrogen peroxide and sodium hydroxide. 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol has been investigated for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Future research could focus on its potential use in drug discovery and development, as well as its use in various organic synthesis reactions.
Métodos De Síntesis
The synthesis of 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol involves the reaction of 1,5-cyclooctadiene with phenylmagnesium bromide, followed by a reaction with hydrogen peroxide and sodium hydroxide. This results in the formation of 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol as a white crystalline solid.
Aplicaciones Científicas De Investigación
2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol has been studied for its potential use in various scientific research applications, including as a catalyst in organic synthesis reactions, as a chiral auxiliary in asymmetric synthesis, and as a building block for the synthesis of other compounds.
Propiedades
Nombre del producto |
2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol |
|---|---|
Fórmula molecular |
C21H24O2 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
2,6-diphenylbicyclo[3.3.1]nonane-2,6-diol |
InChI |
InChI=1S/C21H24O2/c22-20(16-7-3-1-4-8-16)13-11-19-15-18(20)12-14-21(19,23)17-9-5-2-6-10-17/h1-10,18-19,22-23H,11-15H2 |
Clave InChI |
BIUHNCRPTSDNMC-UHFFFAOYSA-N |
SMILES |
C1CC(C2CCC(C1C2)(C3=CC=CC=C3)O)(C4=CC=CC=C4)O |
SMILES canónico |
C1CC(C2CCC(C1C2)(C3=CC=CC=C3)O)(C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258705.png)


![Methyl 2-[(cyclopentylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B258709.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B258712.png)
![1-{[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]carbonyl}piperidine](/img/structure/B258713.png)
![Methyl 4,5-dimethyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B258714.png)
![Isopropyl 4,5-dimethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B258716.png)
![Propan-2-yl 4-carbamoyl-5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B258717.png)
![dimethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B258720.png)

![Methyl 5-(diethylcarbamoyl)-2-[(methoxycarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B258728.png)

![2-[2-(methoxycarbonyl)anilino]-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B258730.png)